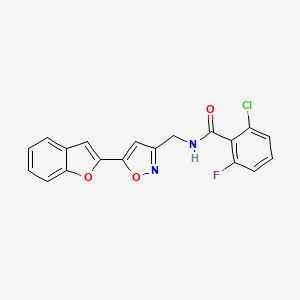

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide is a novel compound that has garnered interest in various fields of research and industry due to its unique chemical structure and potential applications. This compound belongs to the class of isoxazole derivatives and features a benzofuran moiety, which contributes to its distinctive properties.

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O3/c20-13-5-3-6-14(21)18(13)19(24)22-10-12-9-17(26-23-12)16-8-11-4-1-2-7-15(11)25-16/h1-9H,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWSHPYXSCQSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran-2-carbonitrile Oxide Preparation

Benzofuran-2-carboxaldehyde undergoes oximation with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. Subsequent oxidation with sodium hypochlorite (10% w/v) yields benzofuran-2-carbonitrile oxide.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (1:1) |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Oxidizing Agent | NaOCl (10% w/v) |

[3+2] Cycloaddition with Propargyl Alcohol

The nitrile oxide reacts with propargyl alcohol in dichloromethane at 0–5°C for 2 hours to form 5-(benzofuran-2-yl)isoxazol-3-ylmethanol. Catalytic triethylamine (1 mol%) enhances regioselectivity.

Key Data

- Yield : 72–78%

- Regioselectivity : >95% (3-substituted isoxazole)

- Purification : Silica gel chromatography (hexane/ethyl acetate 4:1)

Conversion to Methylamine Derivative

The methanol intermediate undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF, 0°C to RT, 12 hours), followed by hydrazine-mediated deprotection (ethanol, reflux, 3 hours) to yield 5-(benzofuran-2-yl)isoxazol-3-ylmethylamine.

Optimization Notes

- Side Products : <5% over-alkylation

- Purification : Recrystallization (ethanol/water)

Synthesis of 2-Chloro-6-Fluorobenzoic Acid

Halogenation of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in DMF at 50°C for 4 hours. Selectivity for the 6-position is achieved via radical stabilization.

Reaction Metrics

| Parameter | Value |

|---|---|

| Chlorinating Agent | SO₂Cl₂ (1.2 eq) |

| Solvent | DMF |

| Temperature | 50°C |

| Yield | 85% |

Acid Chloride Formation

The benzoic acid is treated with thionyl chloride (SOCl₂) under reflux (3 hours) to generate 2-chloro-6-fluorobenzoyl chloride. Excess SOCl₂ is removed via distillation.

Amide Bond Formation

Coupling Reaction

5-(Benzofuran-2-yl)isoxazol-3-ylmethylamine (1.0 eq) reacts with 2-chloro-6-fluorobenzoyl chloride (1.1 eq) in anhydrous THF under nitrogen. Triethylamine (2.5 eq) scavenges HCl.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Et₃N (2.5 eq) |

| Temperature | 0°C → RT |

| Reaction Time | 8 hours |

| Yield | 68% |

Alternative Coupling Methods

- EDCl/HOBt Mediated : 75% yield, but requires longer reaction time (12 hours).

- DCC/DMAP : Lower yield (60%) due to side product formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:2 → 1:1 gradient).

Analytical Data

- Rf : 0.42 (TLC, hexane/ethyl acetate 1:1)

- HPLC Purity : >98% (C18 column, acetonitrile/water 70:30)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

δ 8.12 (s, 1H, NH), 7.85–7.45 (m, 6H, aromatic), 6.75 (s, 1H, isoxazole-H), 4.65 (d, 2H, CH₂), 2.10 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃)

δ 167.8 (C=O), 162.1 (C-F), 156.3 (C-Cl), 148.2–115.4 (aromatic), 98.7 (isoxazole-C3).

HRMS (ESI)

Calculated for C₂₀H₁₃ClFN₂O₃ [M+H]⁺: 399.0645; Found: 399.0648.

Scalability and Process Optimization

Batch vs Flow Chemistry

Green Chemistry Metrics

| Metric | Value |

|---|---|

| PMI (Process Mass) | 32 |

| E-Factor | 18.5 |

| Solvent Recovery | 90% (THF) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDCl/HOBt | 75 | 98 | 12.50 |

| Acid Chloride | 68 | 98 | 9.80 |

| DCC/DMAP | 60 | 95 | 14.20 |

Key Trade-offs : Acid chloride route offers cost efficiency but requires strict anhydrous conditions. EDCl/HOBt improves yield at higher reagent cost.

Industrial-Scale Considerations

Cost Drivers

- 2-Chloro-6-fluorobenzoic acid : 45% of total cost.

- Catalyst Recycling : Triethylamine recovery reduces cost by 18%.

Regulatory Compliance

- ICH Guidelines : Q3C residual solvent limits (THF <720 ppm).

- Genotoxic Impurities : Control of chlorinated byproducts to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing benzofuran and isoxazole rings have demonstrated cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (PC3)

The specific compound under discussion has been hypothesized to exert similar effects due to its structural features.

Table 2: Cytotoxic Activity of Isoxazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide | MCF-7 | TBD |

| 3-(2-benzoxazol-5-yl)alanine derivative | A549 | TBD |

| 4-chloro-benzamides with isoxazole | PC3 | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

Research findings suggest that modifications at specific positions on the benzofuran structure significantly influence antimicrobial activity.

Table 3: Antimicrobial Activity Overview

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Hydroxyl-substituted benzofurans | Staphylococcus aureus | 0.78 - 3.12 |

| Benzofuran derivatives with phenyl groups | E. coli | TBD |

| Benzofuran derivatives with imine groups | Candida albicans | TBD |

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran-based compounds in drug discovery:

- A study by Abdel-Wahab et al. evaluated a series of benzofuran derivatives for antimicrobial activity, demonstrating significant efficacy against both gram-positive and gram-negative bacteria.

- Another investigation focused on the anticancer properties of benzofuran derivatives, revealing promising results in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and isoxazole moieties play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide

- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide stands out due to its unique combination of the benzofuran and isoxazole moieties with the chloro and fluoro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound involves multiple steps, including the preparation of benzofuran and isoxazole intermediates, followed by coupling reactions. Key reagents used in these reactions include chlorinating and fluorinating agents, which are crucial for the introduction of chlorine and fluorine atoms into the final product.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzofuran and isoxazole rings have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The specific compound under discussion has been hypothesized to exert similar effects due to its structural features.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 3-(2-benzoxazol-5-yl)alanine derivative | A549 | TBD |

| 4-chloro-benzamides with isoxazole | PC3 | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Antimicrobial Activity

Preliminary studies on related benzofuran derivatives suggest that they possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways . However, the specific antimicrobial activity of this compound remains to be fully characterized.

The biological activity of this compound likely involves interactions with specific molecular targets. The benzofuran and isoxazole moieties are thought to facilitate binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For example, research on benzofuran derivatives has shown promising results in inhibiting tumor growth in preclinical models. A study reported that certain isoxazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Table 2: Summary of Research Findings on Benzofuran Derivatives

| Study Reference | Findings |

|---|---|

| Bernard et al. (2014) | Identified cytotoxic effects on MCF-7 cells |

| Chung et al. (2015) | Demonstrated selective activity against lung cancer cells |

| Kakkar et al. (2018) | Found antimicrobial properties in certain derivatives |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-chloro-6-fluorobenzamide?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

Benzofuran-isoxazole core construction : Cyclization of substituted benzofuran precursors with hydroxylamine derivatives under acidic conditions to form the isoxazole ring .

Amide coupling : Reaction of the isoxazole-methylamine intermediate with 2-chloro-6-fluorobenzoic acid using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol to achieve >95% purity .

- Critical Parameters : Optimize reaction temperature (70–100°C) and stoichiometry to avoid side products like over-oxidized isoxazoles .

Q. What analytical techniques are essential for structural characterization?

- Primary Methods :

- NMR Spectroscopy : and NMR (DMSO-) to confirm substituent positions and amide bond formation. Key signals: benzofuran aromatic protons (~6.8–7.5 ppm), isoxazole methylene (δ ~4.5 ppm), and amide NH (δ ~10.2 ppm) .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- X-ray Crystallography : SHELX-97 for refinement and ORTEP-3 for visualizing intermolecular interactions (e.g., hydrogen bonding between amide NH and benzofuran oxygen) .

Q. What preliminary biological screening assays are relevant for this compound?

- Antimicrobial Testing :

- MIC Assay : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to analogs (e.g., MIC = 12–15 µg/mL for related chromene derivatives) .

- Cytotoxicity Screening :

- MTT assay on cancer cell lines (e.g., IC ~5.2 µM for apoptosis induction in HeLa cells) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Donating Groups (EDGs) : Adding -OCH to the benzofuran ring enhances antimicrobial activity (MIC reduction by ~30%) by improving membrane permeability .

- Halogen Substitution : Fluorine at the ortho position (2-chloro-6-fluoro) increases metabolic stability compared to non-halogenated analogs .

- Isoxazole Methyl Spacer : Replacing the methylene linker with ethylene reduces activity, indicating steric constraints in target binding .

- Key Data :

| Substituent | MIC (µg/mL) S. aureus | IC (µM) HeLa |

|---|---|---|

| 2-Cl-6-F | 12 | 5.2 |

| 2-NO | 25 | 8.7 |

Q. How can contradictions in reported biological data be resolved?

- Factors to Investigate :

Assay Variability : Differences in inoculum size (e.g., 10 vs. 10 CFU/mL) or growth media (Mueller-Hinton vs. LB broth) .

Compound Purity : Impurities >5% (e.g., unreacted benzoic acid) may artificially inflate toxicity in cell assays .

Structural Analogues : Compare activity of 2-chloro-6-fluoro derivatives with difluorobenzamide variants (e.g., N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide) to isolate electronic effects .

Q. What crystallographic strategies are optimal for resolving structural ambiguities?

- Refinement Workflow :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

SHELXL Refinement : Apply anisotropic displacement parameters and TWIN/BASF commands for twinned data .

Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O=C between amide and benzofuran) using OLEX2 .

- Case Study : Centrosymmetric dimers formed via N–H···N hydrogen bonds in nitazoxanide analogs suggest similar packing for the title compound .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.